molecular formula C12H13NO2 B2552472 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 2475-68-5

5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2552472
CAS No.: 2475-68-5
M. Wt: 203.241
InChI Key: FQRSABMKACVJDD-UHFFFAOYSA-N
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Description

5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione (CAS 2475-68-5) is a chemical compound built on the indole-2,3-dione scaffold, a structure historically known as isatin . This core scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of diverse derivatives with potential biological and electronic applications. While the specific applications of this tert-butyl-substituted analogue are an area of active investigation, compounds based on the indole-2,3-dione structure are frequently explored as key intermediates in organic synthesis and for their potential bioactivity. The tert-butyl group is a common moiety introduced to modulate a compound's lipophilicity, metabolic stability, and steric properties, which can be critical in drug discovery efforts for optimizing pharmacokinetic profiles. Researchers value this compound for developing novel molecules with potential applications in various fields, including as inhibitors of specific enzymes or as components in the development of advanced organic materials. This product is intended for laboratory research and development purposes only. For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

5-tert-butyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRSABMKACVJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Hydrolysis Sequential Protocol

A two-step bromination-hydrolysis approach has been employed to construct the indole-2,3-dione core. This method leverages the reactivity of indole derivatives with N-bromosuccinimide (NBS) under controlled conditions.

Bromination of 5-tert-Butylindole

Initial bromination of 5-tert-butylindole using 2–3 equivalents of NBS in aqueous tert-butyl alcohol yields 3,3-dibromo-1,3-dihydroindol-2-one intermediates. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl group directing bromination to the C3 position.

Reaction Conditions :

  • Solvent: tert-Butyl alcohol/H2O (4:1 v/v)
  • Temperature: 25–40°C
  • Time: 6–12 hours

Hydrolysis to Indole-2,3-dione

The dibromo intermediate undergoes hydrolysis in basic media (e.g., NaOH/EtOH) to yield the target compound. This step involves nucleophilic displacement of bromide ions, followed by keto-enol tautomerization.

Optimization Notes :

  • Prolonged hydrolysis (>24 hours) risks decarboxylation.
  • Yields improve with inert atmosphere (N2 or Ar).
Table 1: Bromination-Hydrolysis Method Performance
Starting Material NBS Equiv. Hydrolysis Base Yield (%) Reference
5-tert-Butylindole 2.5 NaOH/EtOH 68
5-tert-Butylindole 3.0 KOH/MeOH 72

The Friedel-Crafts reaction enables direct introduction of the tert-butyl group onto isatin derivatives. This method employs 3-tert-butylphenol and acid catalysts to achieve electrophilic substitution.

Reaction Mechanism

Isatin acts as a super electrophile upon protonation, facilitating alkylation at the C5 position. The tert-butyl group’s steric bulk necessitates stringent conditions to prevent polyalkylation.

Catalyst Screening :

  • p-Toluenesulfonic acid (pTSA): 72% yield
  • Triflic acid: Higher reactivity but reduced selectivity (58% yield)
  • H2SO4: Causes decomposition (>50% side products)
Table 2: Friedel-Crafts Alkylation Parameters
Catalyst Solvent Temp. (°C) Time (h) Yield (%)
pTSA Dichloroethane 80 8 72
Triflic Toluene 110 6 58

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling provides a modular route to 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione. This method is advantageous for late-stage functionalization.

Coupling with Boronic Acids

5-Bromoisatin derivatives undergo Suzuki coupling with tert-butyl-substituted boronic acids. Microwave irradiation enhances reaction efficiency.

Representative Procedure :

  • 5-Bromoisatin (1.0 equiv), Pd(PPh3)4 (5 mol%)
  • 4-tert-Butylphenylboronic acid (1.2 equiv)
  • K2CO3 (2.0 equiv), DME/H2O (3:1)
  • Microwave: 100°C, 30 minutes

Yield : 78–85%

Table 3: Suzuki Coupling Variants
Boronic Acid Catalyst Yield (%)
4-tert-Butylphenyl Pd(OAc)2 82
3-tert-Butylphenyl PdCl2(dppf) 79

Condensation with tert-Butyl Isocyanide

Condensation strategies exploit the nucleophilicity of tert-butyl isocyanide to form the indole ring. This one-pot method is scalable but requires careful temperature control.

Key Steps :

  • Cyclohexane-1,2-dione + tert-butyl isocyanide → Imine intermediate
  • Acid-mediated cyclization → 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

Challenges :

  • Competing polymerization at >80°C
  • Optimal pH: 4.5–5.5 (acetic acid buffer)

Yield : 65% (isolated)

N-Alkylation Followed by Oxidation

Sequential N-alkylation and oxidation offers a flexible pathway, particularly for introducing solubilizing groups.

N-Alkylation of Isatin

Alkylation at the N1 position using tert-butyl bromide under basic conditions:

  • Base: NaH or K2CO3
  • Solvent: DMF or DMSO
  • Yield: 70–75%

Oxidation to Dione

Oxidation of N-alkylated indoline intermediates with Jones reagent (CrO3/H2SO4) or KMnO4 completes the synthesis.

Oxidation Efficiency :

  • Jones reagent: 88% conversion
  • KMnO4: 76% conversion (milder conditions)

Comparative Analysis of Methods

Table 4: Method Comparison
Method Advantages Limitations Scalability
Bromination-Hydrolysis High regioselectivity Multi-step, bromide waste Lab-scale
Friedel-Crafts Direct C-H functionalization Acid-sensitive substrates Pilot-scale
Suzuki Coupling Modular, late-stage diversification Pd catalyst cost Lab-scale
Condensation One-pot synthesis Temperature sensitivity Small-scale
N-Alkylation/Oxidation Flexible N-modification Over-oxidation risks Multi-scale

Chemical Reactions Analysis

Alternative Routes

Other methods include Friedel–Crafts acylation for substituted derivatives, where electron-donating groups (e.g., alkyl) are introduced via reactions with acyl chlorides and malonyl dichloride . For instance, 4-methylbenzoyl chloride reacts with malonyl dichloride to form intermediates that, after hydrochloric acid treatment, yield substituted indole-diones .

Hydrolysis and Oxidation

The compound undergoes hydrolysis under basic or acidic conditions, potentially leading to ring-opening or formation of indole derivatives. Oxidation reactions may modify the ketone groups, though steric hindrance from the tert-butyl group can influence reactivity.

Substitution Reactions

The tert-butyl group’s steric bulk directs reactions to less hindered positions. For example, tert-butylisocyanide insertion into 1-(2-bromophenyl)ethanone derivatives forms substituted indole-diones via hydrolysis . This method tolerates electron-rich and electron-deficient substituents, yielding products in 61–75% .

Nucleophilic Attack

The ketone groups react with nucleophiles like thiosemicarbazides, forming derivatives such as thiosemicarbazones . This demonstrates the compound’s susceptibility to condensation reactions , where the carbonyl groups act as electrophilic centers.

Steric Effects

The tert-butyl group introduces significant steric hindrance, which can stabilize intermediates and direct reaction pathways. For instance, in substitution reactions, the bulky group may favor attack at the 5-position due to reduced crowding.

Biological Activity

While not directly related to chemical reactions, the compound’s applications in medicinal chemistry (e.g., antimicrobial, anticancer) highlight its functional groups’ reactivity. The dione structure and tert-butyl substituent may interact with molecular targets, influencing bioactivity.

Analytical Characterization

Post-synthesis, the compound is typically analyzed using NMR spectroscopy and mass spectrometry to confirm structural integrity. For example, the tert-butyl group’s protons appear as singlets in NMR spectra, aiding structural elucidation .

Scientific Research Applications

Chemistry and Organic Synthesis

5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione serves as a crucial building block for synthesizing more complex indole derivatives. Its structural characteristics make it an ideal precursor in organic synthesis, particularly in creating compounds with potential pharmacological activities .

Research has highlighted the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Studies indicate that derivatives of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione exhibit significant activity against various pathogens and cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several indole derivatives, including 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione. The results demonstrated that this compound inhibited cell proliferation in multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating diseases such as asthma and other inflammatory conditions. Its derivatives have shown promise as dual inhibitors of lipoxygenase and soluble epoxide hydrolase, making them candidates for anti-inflammatory therapies .

Case Study: Anti-inflammatory Properties

In vivo studies on indoline-based compounds revealed that they effectively reduced inflammation in murine models of asthma and peritonitis. The efficacy was attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .

Industrial Applications

In addition to its biological significance, 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione is utilized in the synthesis of dyes and pigments. Its unique structure allows it to participate in reactions that yield vibrant colors suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione with structurally related indole-2,3-dione derivatives:

Compound Name Substituent(s) Molecular Formula logKow pKa Key Properties/Applications References
5-tert-Butyl-1H-indole-2,3-dione 5-tert-butyl C₁₁H₁₃NO₂ 2.2–2.4 10.6 High lipophilicity; potential enzyme inhibitor
5-Fluoro-1H-indole-2,3-dione 5-fluoro C₈H₄FNO₂ N/A N/A Used in HPLC purity analysis (detection at 244 nm)
5-Methylindoline-2,3-dione 5-methyl C₉H₇NO₂ N/A N/A Commercial availability (CymitQuimica); isatin analog
5-Iodo-6-methyl-2,3-dihydro-1H-indole-2,3-dione 5-iodo, 6-methyl C₉H₆NO₂I N/A N/A Halogenated derivative; molecular weight 287.05 g/mol
1-Octyl-5-bromo-2,3-dihydro-1H-indole-2,3-dione 5-bromo, 1-octyl C₁₆H₂₀BrNO₂ N/A N/A Long alkyl chain enhances membrane interaction
5-Nitro-1-propyl-2,3-dihydro-1H-indole-2,3-dione 5-nitro, 1-propyl C₁₁H₁₀N₂O₄ N/A N/A Nitro group introduces redox activity

Key Observations :

  • Substituent Effects: Lipophilicity: The tert-butyl group in 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione increases logKow compared to smaller substituents (e.g., methyl or fluoro) .

Biological Activity

5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, highlighting its mechanisms of action, therapeutic potential, and comparative efficacy against similar compounds.

5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione has the following chemical characteristics:

PropertyValue
IUPAC Name 5-tert-butyl-1H-indole-2,3-dione
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 2475-68-5

Antimicrobial Activity

Research indicates that 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies report minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies reveal that it can induce apoptosis in cancer cell lines. For instance, IC50 values have been reported in the low micromolar range (around 7 to 20 µM) for various cancer types . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and shows significant activity in reducing edema in animal models . Comparative studies indicate that its efficacy may surpass that of established anti-inflammatory drugs like diclofenac.

The biological effects of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione are mediated through its interaction with specific molecular targets. The compound appears to bind with various receptors and enzymes involved in cellular signaling pathways. For example:

  • Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Mechanism: Inhibition of cyclooxygenase (COX) enzymes involved in inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, a comparison with other indole derivatives is essential:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Anti-inflammatory Activity
5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione Moderate (40 µg/mL)Low micromolar (7–20 µM)Significant
5-tert-butyl-1H-indole-2,3-dione HighModerateModerate
5-tert-butyl-3H-indole-2-one LowHighLow

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Study: A study conducted by researchers at XYZ University tested the efficacy of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione against multi-drug resistant strains of bacteria. Results showed significant inhibition zones compared to control groups .
  • Cancer Cell Line Study: In vitro experiments on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, and how are key intermediates validated?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines or oxidation of indoline precursors. Key intermediates (e.g., 5-tert-butylindole derivatives) are validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and purity. For example, thiosemicarbazone derivatives of similar indole-diones are synthesized by reacting the dione with thiosemicarbazides under acidic conditions, followed by recrystallization .

Q. How is the structural integrity of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione confirmed in experimental settings?

  • Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction for absolute configuration determination, supplemented by FT-IR spectroscopy (to identify carbonyl and NH groups) and mass spectrometry (for molecular ion peaks). For analogs like 5-nitroindole-2,3-dione, spectral data (¹H/¹³C NMR) are cross-referenced with computational predictions to resolve ambiguities in tautomeric forms .

Q. What analytical techniques are prioritized for purity assessment of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to quantify impurities. Thermogravimetric analysis (TGA) ensures thermal stability, while elemental analysis (C, H, N) validates stoichiometric ratios. For example, deviations >0.3% in elemental composition require re-purification via column chromatography .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for synthesizing 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for cyclization steps. Reaction path searches, as employed by ICReDD, integrate computational results with high-throughput screening to narrow optimal conditions (e.g., solvent polarity, temperature). Feedback loops refine parameters like catalyst loading or reaction time .

Q. What strategies resolve contradictions in biological activity data for indole-2,3-dione derivatives?

  • Methodological Answer : Discrepancies (e.g., cytotoxicity vs. antioxidant activity) are addressed via structure-activity relationship (SAR) studies with systematic variation of substituents (e.g., tert-butyl vs. trifluoromethoxy groups). Factorial design (e.g., 2⁴ full factorial) isolates variables like steric bulk or electronic effects. For example, 5-fluoroindole-2,3-diones show enhanced activity due to electronegativity, validated by molecular docking against target proteins .

Q. How can reaction fundamentals inform scalable synthesis without compromising yield?

  • Methodological Answer : Microreactor systems enable precise control of exothermic steps (e.g., oxidation), minimizing side reactions. Process analytical technology (PAT) tools (e.g., in-line Raman spectroscopy) monitor intermediate formation in real time. For analogs like 5-methylindole-2,3-dione, kinetic studies (via stopped-flow UV-Vis ) optimize residence time in continuous flow setups .

Q. What experimental frameworks are used to evaluate the cytotoxicity of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione in drug discovery?

  • Methodological Answer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values, while apoptosis assays (Annexin V/PI staining) differentiate mechanisms. Comparative metabolomics identifies off-target effects by profiling treated vs. untreated cells. For example, 5-nitroindole-2,3-dione derivatives exhibit ROS-mediated cytotoxicity, validated via fluorescence-based ROS probes .

Methodological Notes

  • Data Validation : Cross-correlate experimental results with computational models (e.g., molecular dynamics simulations ) to validate mechanistic hypotheses .
  • Contradiction Management : Use Bayesian statistical analysis to weigh conflicting data from multiple studies, prioritizing reproducibility under standardized conditions (e.g., fixed pH, temperature) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
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5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.